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Introduction and Chemical Profile

Lisinopril dihydrate is a potent angiotensin-converting enzyme (ACE) inhibitor widely used in

therapeutic applications for managing hypertension, congestive heart failure, and acute myocardial

infarction. Chemically described as (S)-1-[N²-(1-carboxy-3-phenylpropyl)-L-lysyl]-L-proline dihydrate, this

peptide-like compound features a molecular formula of C₂₁H₃₁N₃O₅·2H₂O and a molecular weight of

441.52 g/mol [1] [2]. Unlike many other ACE inhibitors, Lisinopril is not a prodrug and does not require

hepatic biotransformation for therapeutic activity, contributing to its predictable pharmacokinetic profile [3].

The presence of two water molecules in its crystalline structure significantly influences its solid-state

properties and analytical characteristics, making proper identification and quantification essential for

pharmaceutical quality control.

The molecular structure of Lisinopril contains several functional groups amenable to spectroscopic

analysis: a primary amino group, two carboxyl groups, and a peptide bond [4] [2]. This amphoteric nature,

with both acidic and basic properties, allows for multiple analytical approaches based on different principles,

including UV absorption, infrared spectroscopy, and various chromatographic methods. The dihydrate form

represents the commercially used crystalline phase in pharmaceutical formulations, exhibiting specific

spectral fingerprints that distinguish it from anhydrous forms or other solvates [5]. This technical guide
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comprehensively compiles the spectral data, analytical methodologies, and mechanistic pathways relevant to

researchers, scientists, and drug development professionals working with this important cardiovascular

therapeutic agent.

Spectral Data Summary

The comprehensive spectral characterization of Lisinopril dihydrate encompasses multiple analytical

techniques, each providing unique insights into the compound's structural and chemical properties. The

following sections detail the specific spectral parameters obtained through various spectroscopic methods,

organized by technique for clear reference and comparison.

UV-Vis Spectrophotometric Data

Maximum Absorption: Lisinopril dihydrate exhibits strong UV absorption at 208 nm in
hydroalcoholic solvents (ethanol:water, 1:1) [4]. This high-energy electronic transition corresponds to

the π→π* transition of the carboxyl groups and amide bonds within the molecule.
Molar Absorptivity: The molar absorptivity coefficients at this wavelength range between 15,320-
20,796 L/mol·cm, indicating strong absorption characteristics suitable for sensitive quantitative
analysis [6].

Beer's Law Validation: The compound demonstrates excellent linearity in the concentration range
of 2-50 μg/mL with a correlation coefficient (R²) of 0.9968, confirming the reliability of UV-based

quantification methods [7].
Derivative Spectroscopy: Fourth-derivative UV spectroscopy reveals additional analytical
wavelengths at 203 nm, 207 nm, and 231 nm, with corresponding molar absorptivity values of 9,228-
11,700 L/mol·cm, 15,321-20,796 L/mol·cm, and 2,208-3,311 L/mol·cm, respectively [6]. This multi-

wavelength detection capability enables selective determination in complex mixtures.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR analysis provides vibrational fingerprints of Lisinopril dihydrate's functional groups, enabling

structural confirmation and purity assessment. The characteristic absorption bands include:

Table: FTIR Spectral Characteristics of Lisinopril Dihydrate
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Functional Group Vibration Type Absorption Range (cm⁻¹) Intensity

Carboxylate Group Asymmetric Stretch 1580-1620 Strong

Carboxylate Group Symmetric Stretch 1390-1420 Medium

Amide Carbonyl Stretch 1640-1680 Strong

Primary Amine N-H Stretch 3300-3500 Medium

Hydroxyl (Water) O-H Stretch 3200-3600 Broad

The carboxylate stretches at 1580-1620 cm⁻¹ and 1390-1420 cm⁻¹ confirm the zwitterionic character of

Lisinopril in the solid state, while the amide I band at 1640-1680 cm⁻¹ corresponds to the peptide carbonyl

stretching vibration [2]. The broad O-H stretch between 3200-3600 cm⁻¹ incorporates contributions from

both the water of hydration and carboxylic acid groups, providing evidence of the dihydrate structure.

Derivative and Specialized Spectrophotometric Methods

Advanced spectrophotometric techniques enhance the selectivity and sensitivity of Lisinopril dihydrate

determination, particularly in complex matrices:

Table: Derivative Spectrophotometric Methods for Lisinopril Dihydrate Analysis

Method Type
Wavelength
(nm)

Linear Range
(μg/mL)

Molar Absorptivity
(L/mol·cm)

Applications

Fourth

Derivative

203, 207, 231 2.0-45.0 9,228-20,796 Combined formulations

[6]

Dye

Bleaching

610 2.5-50.0 1,899 Tablet analysis [7]

Native UV 208 2.0-50.0 15,321-20,796 Pure drug and

formulations [4] [6]
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The dye bleaching method employs the oxidative reaction between Lisinopril and N-bromosuccinimide

(NBS), with subsequent bleaching of 5,5'-indigo disulfonate dye measured at 610 nm [7]. This visible region

detection provides enhanced selectivity by eliminating potential UV-absorbing interferents commonly

present in pharmaceutical formulations.

Experimental Protocols

UV-Vis Spectrophotometric Assay

The UV-Vis spectrophotometric method provides a straightforward approach for quantifying Lisinopril

dihydrate in both pure form and pharmaceutical formulations [4] [2]. The procedure involves the following

steps:

Standard Solution Preparation: Accurately weigh 10 mg of Lisinopril dihydrate reference standard
and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with ethanol:water (1:1 v/v) to

obtain a primary stock solution of 1000 μg/mL concentration. From this stock, prepare a working
standard solution of 100 μg/mL using the same solvent system.

Calibration Curve Construction: Prepare a series of standard solutions with concentrations ranging
from 6-20 μg/mL by appropriate dilution of the working standard solution. Measure the absorbance
values at 208 nm against a solvent blank. Plot absorbance versus concentration and determine the
regression equation and correlation coefficient.

Sample Preparation: For tablet formulations, weigh and powder not less than 20 tablets. Transfer an
accurately weighed portion of the powder equivalent to about 10 mg of Lisinopril to a 10 mL

volumetric flask. Add approximately 7 mL of ethanol:water (1:1 v/v) and sonicate for 10-15 minutes
with occasional shaking. Dilute to volume with the same solvent and mix well. Filter through a 0.45

μm membrane filter, discarding the first portion of the filtrate.
Quantification: Dilute the sample solution appropriately to obtain a concentration within the linear

range of the calibration curve. Measure the absorbance at 208 nm and calculate the Lisinopril content
using the regression equation from the calibration curve.

Titrimetric Assay Procedure

The titrimetric method offers an economical alternative for the determination of Lisinopril dihydrate,

exploiting its acidic carboxylic acid groups [4]:
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Procedure for Pure Drug: Accurately weigh about 250 mg of Lisinopril dihydrate reference

standard and transfer to a 250 mL conical flask. Dissolve in 25 mL of methanol with gentle swirling.

Add 3-4 drops of phenolphthalein indicator solution (1% in ethanol).

Titration: Titrate the solution with 0.1 N sodium hydroxide solution under constant stirring until the

appearance of a permanent pale pink color that persists for at least 30 seconds. Record the volume of

sodium hydroxide solution consumed.

Calculation: Each mL of 0.1 N sodium hydroxide is equivalent to 0.022075 g of Lisinopril

(C₂₁H₃₁N₃O₅). Calculate the percentage purity using the formula:

% Purity = (Volume of NaOH × Equivalent factor × Actual normality of NaOH × 100) / (Weight

of sample × Expected normality)

Tablet Assay: Powder not less than 20 tablets and weigh accurately a portion equivalent to about 250

mg of Lisinopril. Proceed as described for the pure drug. The percentage purity should fall within 92.5-

105.5% as specified by pharmacopeial standards [4].

Dye Bleaching Spectrophotometric Method

This innovative approach enhances method selectivity through a chemical derivatization strategy [7]:

Reagent Preparation: Prepare a 0.1% (w/v) solution of 5,5'-indigo disulfonate sodium salt in distilled
water. Prepare a 0.01 M solution of N-bromosuccinimide (NBS) in distilled water. Prepare

hydrochloric acid solution (1 M) and sodium acetate buffer (0.1 M, pH 3.6).
Sample Preparation: Prepare Lisinopil standard and sample solutions in distilled water at a

concentration of 100 μg/mL.
Derivatization Procedure: Transfer aliquots of standard or sample solution (0.25-5.0 mL) to a series

of 10 mL volumetric flasks. Add 1.0 mL of NBS solution and allow to stand for 5 minutes for complete
oxidation. Add 1.0 mL of indigo dye solution followed by 2.0 mL of acetate buffer. Dilute to volume

with distilled water and mix well.
Measurement: Measure the absorbance at 610 nm against a reagent blank within 10 minutes of

preparation. The decrease in absorbance is directly proportional to the Lisinopril concentration in
the sample.

Validation Parameters: The method demonstrates excellent recovery (98.24-102.1%) and
precision (RSD < 2%), with a limit of detection of 0.5 μg/mL and limit of quantification of 2.5 μg/mL.
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Pathway and Workflow Diagrams

Pharmacological Mechanism of Action

The therapeutic activity of Lisinopril dihydrate originates from its specific inhibition of the renin-

angiotensin-aldosterone system (RAAS). The following diagram illustrates this key pharmacological

pathway:
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Click to download full resolution via product page

Figure 1: Lisinopril inhibits ACE, preventing angiotensin II formation and bradykinin degradation, reducing

blood pressure through dual mechanisms.

This diagram illustrates the key pharmacological pathway through which Lisinopril dihydrate exerts its

therapeutic effects. By inhibiting the angiotensin-converting enzyme (ACE), Lisinopril prevents the

conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while simultaneously reducing the

degradation of the vasodilator bradykinin [3] [2]. This dual mechanism action results in decreased

peripheral vascular resistance and reduced blood pressure, forming the basis for its clinical applications in

hypertension, heart failure, and myocardial infarction.

Analytical Quality Control Workflow

A systematic approach to the qualitative and quantitative analysis of Lisinopril dihydrate ensures accurate

and reliable results in pharmaceutical quality control settings:
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Figure 2: Comprehensive analytical workflow for Lisinopril dihydrate quality control, from sample

preparation to final validation.

This workflow outlines the systematic process for analyzing Lisinopril dihydrate in pharmaceutical

products, emphasizing the complementary nature of different analytical techniques. The approach begins

with proper sample preparation, followed by method selection based on specific analytical needs—

quantitative analysis (UV-Vis spectrophotometry), economical testing (titrimetry), structural
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confirmation (FTIR), or enhanced selectivity (specialized methods) [4] [2] [7]. The process culminates in

rigorous data analysis and method validation to ensure results meet pharmacopeial standards, particularly the

British Pharmacopoeia specification of 92.5-105.5% purity for Lisinopril tablets [4].

Conclusion

This comprehensive technical guide has compiled the essential spectral data, analytical methodologies, and

mechanistic information for Lisinopril dihydrate, providing researchers and pharmaceutical scientists with

a consolidated resource for drug development and quality control applications. The multiple analytical

approaches detailed—from straightforward UV spectrophotometry to sophisticated derivative and dye-

bleaching methods—offer flexibility in method selection based on available instrumentation and specific

analytical requirements. The structural characterization data, including FTIR spectral features, provides

critical fingerprints for identity confirmation and polymorph assessment.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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